molecular formula C19H25N7O2 B12243761 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

Cat. No.: B12243761
M. Wt: 383.4 g/mol
InChI Key: GNSKXXBVFXKLKZ-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tert-butyl group: This step often involves alkylation reactions.

    Formation of the triazole ring: This can be synthesized via cycloaddition reactions.

    Linking the piperidine ring: This involves nucleophilic substitution reactions to attach the piperidine moiety to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the imidazo[1,2-b]pyridazine core can yield dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core and the triazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-triazole-3-carbonyl)piperidine: Shares the triazole and piperidine moieties.

    2-tert-butylimidazo[1,2-b]pyridazine: Contains the imidazo[1,2-b]pyridazine core.

Uniqueness

The uniqueness of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine lies in its combination of multiple heterocyclic structures, which can confer unique biological and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C19H25N7O2/c1-19(2,3)14-10-26-15(22-14)4-5-16(24-26)28-11-13-6-8-25(9-7-13)18(27)17-20-12-21-23-17/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,21,23)

InChI Key

GNSKXXBVFXKLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NC=NN4

Origin of Product

United States

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